1,4-Dimethyl-2-(trifluoromethyl)benzene
Overview
Description
Scientific Research Applications
Crystal Structure Studies
- Crystallographic Analysis: 1,4-Dimethyl-2-(trifluoromethyl)benzene has been utilized in crystallography. For example, its derivatives like 1,4-dimethyl-2-(4-(methyl-sulfonyl)styryl)benzene have been structurally determined using X-ray diffraction, highlighting its utility in understanding molecular configurations and intermolecular interactions (Qian et al., 2012).
Catalytic and Synthetic Chemistry
- Catalysis and Chemical Transformations: This compound plays a role in catalytic processes. It's involved in reactions like the transformation of 2-butyne into diene and dendralene motifs, demonstrating its applicability in producing varied chemical structures (Andrés et al., 2022).
- Synthesis of Trifluoromethyl Ethers: It serves as an effective source for SN2 reactions in the formation of trifluoromethyl ethers, showcasing its role in synthesizing specific chemical groups (Duran-Camacho et al., 2021).
Material Science and Polymer Chemistry
- Polymer Chemistry: In the field of polymer chemistry, derivatives of this compound are used in the synthesis of novel polymers with specific properties like high glass-transition temperatures and organosolubility (Huang et al., 2007).
Pharmaceutical and Organic Chemistry
- Organic Synthesis: It's utilized in organic synthesis, for instance, in the preparation of ionic liquid-benzene mixtures, which are crucial in understanding the interactions and structures of these mixtures (Deetlefs et al., 2005).
- Medicinal Chemistry Applications: This compound finds applications in medicinal chemistry, such as in the synthesis and characterization of novel fluorine-containing compounds, which are important in the development of new pharmaceuticals (Xin-hai, 2010).
Optical and Electronic Materials
- Optical Materials: It's used in the synthesis of compounds for optical materials. Derivatives of this compound, like di-(1-Ar-o-carboran-2-yl)benzene, have been studied for their charge transfer properties, which are vital for the development of new optical materials (Bae et al., 2014).
Environmental Chemistry
- Sensing and Environmental Monitoring: Compounds derived from this compound have been used in environmental monitoring, such as in the selective sensing and capture of picric acid, demonstrating its utility in detecting environmental pollutants (Vishnoi et al., 2015).
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , which suggests that its targets could be the organoboron reagents used in this process .
Mode of Action
In the context of the SM cross-coupling reaction, 1,4-Dimethyl-2-(trifluoromethyl)benzene may interact with its targets through a process of transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium
Biochemical Pathways
Given its use in the sm cross-coupling reaction, it can be inferred that it plays a role in the formation of carbon-carbon bonds . The downstream effects of this would be the creation of new organic compounds.
Result of Action
Given its use in the sm cross-coupling reaction, it can be inferred that it contributes to the formation of new carbon-carbon bonds , leading to the synthesis of new organic compounds.
Properties
IUPAC Name |
1,4-dimethyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-6-3-4-7(2)8(5-6)9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKQFBGCNQAHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438151 | |
Record name | 1,4-dimethyl-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84796-70-3 | |
Record name | 1,4-dimethyl-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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